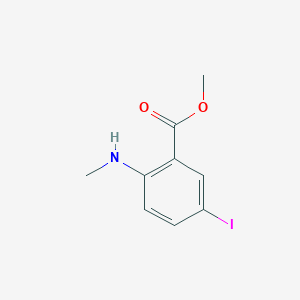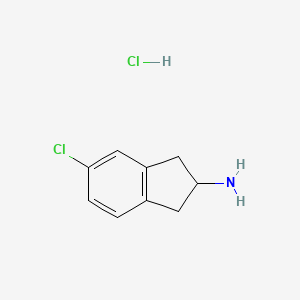
5-Chloro-indan-2-ylamine hydrochloride
Overview
Description
5-Chloro-indan-2-ylamine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N It is a derivative of indan, a bicyclic aromatic hydrocarbon, and contains a chlorine atom at the 5-position and an amine group at the 2-position
Mechanism of Action
Target of Action
It’s suggested that the compound may have potential applications in the synthesis of antidepressant molecules . Antidepressants often target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
Given its potential role in the synthesis of antidepressants , it may interact with neurotransmitter systems to modulate mood and emotional responses
Biochemical Pathways
If it’s involved in the synthesis of antidepressants , it might influence pathways related to neurotransmitter synthesis, release, reuptake, or receptor binding. These effects could lead to changes in neural signaling and ultimately influence mood and behavior.
Result of Action
If it’s involved in the synthesis of antidepressants , its action might result in altered neurotransmitter levels in the synaptic cleft, leading to changes in neural signaling and potentially influencing mood and emotional responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-indan-2-ylamine hydrochloride typically involves the chlorination of indan followed by amination. One common method includes the following steps:
Chlorination: Indan is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce a chlorine atom at the 5-position.
Amination: The chlorinated indan is then reacted with ammonia or an amine source under high pressure and temperature to introduce the amine group at the 2-position.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chlorination and amination can improve efficiency and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-indan-2-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chlorine atom can be reduced to form the parent indan-2-ylamine.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide, alkyl halides, or aryl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso-indan-2-ylamine, Nitro-indan-2-ylamine.
Reduction: Indan-2-ylamine.
Substitution: Hydroxy-indan-2-ylamine, Alkyl-indan-2-ylamine, Aryl-indan-2-ylamine.
Scientific Research Applications
5-Chloro-indan-2-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the function of amine-containing compounds in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-indan-1-ylamine hydrochloride
- 5-Chloro-indan-2-ylamine
- 5-Chloro-2,3-dihydro-1H-inden-2-amine hydrochloride
Uniqueness
5-Chloro-indan-2-ylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and amine groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEAIAYICRWTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


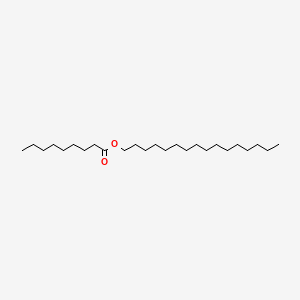
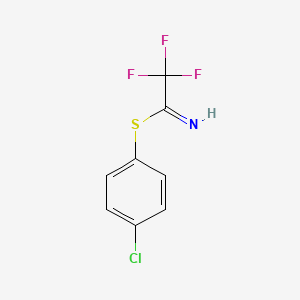
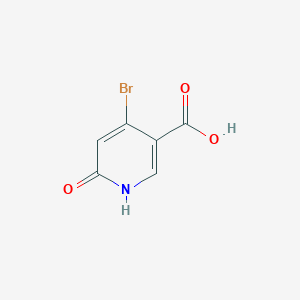
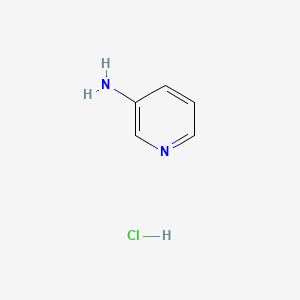
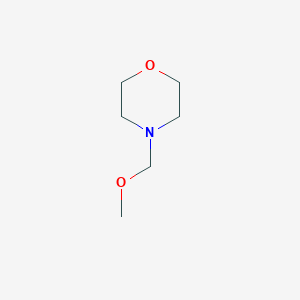
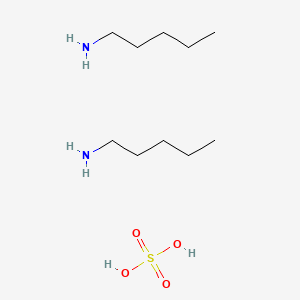
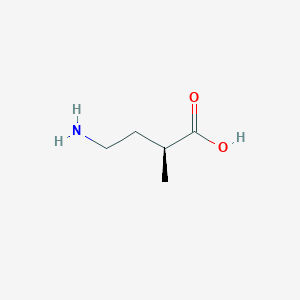
![4-[3-(Dimethylamino)propyl]phenol](/img/structure/B3193600.png)
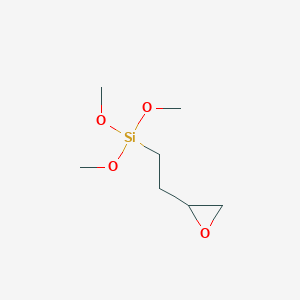
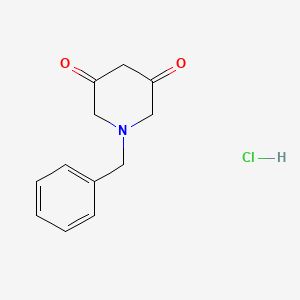
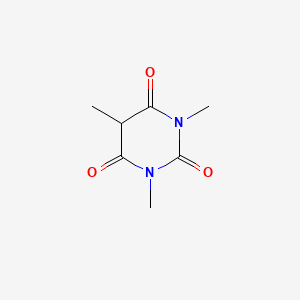
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B3193644.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B3193647.png)
